(Diphenylmethyl)carbamodithioic acid

Description

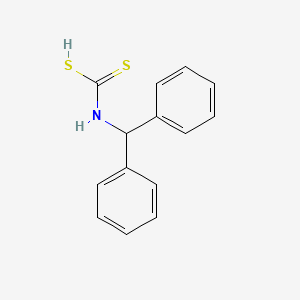

(Diphenylmethyl)carbamodithioic acid is a dithiocarbamate derivative characterized by a diphenylmethyl group attached to the carbamodithioic acid core (structure: R₂NCSSH, where R = diphenylmethyl). This compound is primarily studied for its anticholinergic activity, which involves inhibiting acetylcholine receptors by competing with endogenous ligands like acetylcholine . Its synthesis typically involves the reaction of diphenylmethylamine with carbon disulfide under controlled conditions, followed by purification via spectroscopic techniques (UV, IR, ¹H-NMR) .

Properties

CAS No. |

62298-82-2 |

|---|---|

Molecular Formula |

C14H13NS2 |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

benzhydrylcarbamodithioic acid |

InChI |

InChI=1S/C14H13NS2/c16-14(17)15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,15,16,17) |

InChI Key |

DYKMZARAAUSHPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (Diphenylmethyl)carbamodithioic acid typically involves the reaction of diphenylmethyl chloride with sodium dithiocarbamate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow methods. This involves the use of microreactors that allow for efficient mixing and rapid heat transfer, resulting in higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: (Diphenylmethyl)carbamodithioic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

(Diphenylmethyl)carbamodithioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Diphenylmethyl)carbamodithioic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in its antimicrobial and antifungal actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Metal Complexes of Carbamodithioic Acid

- Zineb (CAS 12427-38-2): A zinc-ethylene-bis-dithiocarbamate complex. Used as a broad-spectrum fungicide. Molecular formula: C₄H₆N₂S₄Zn. Molecular weight: 275.7 g/mol .

- Maneb (CAS 13194-48-4): A manganese-ethylene-bis-dithiocarbamate complex. Similar fungicidal applications but with higher neurotoxicity risks. Molecular formula: C₄H₆MnN₂S₄. Molecular weight: 265.3 g/mol .

Key Differences :

- (Diphenylmethyl)carbamodithioic acid lacks metal coordination, reducing its environmental persistence compared to zineb/maneb.

- Metal complexes exhibit fungicidal activity, whereas the diphenylmethyl derivative shows anticholinergic effects .

Alkyl/Aryl Esters of Carbamodithioic Acid

- Methyl dimethyldithiocarbamate (CAS 3735-92-0): A simple alkyl ester. Molecular formula: C₄H₉NS₂. Molecular weight: 135.25 g/mol. Used as a vulcanization accelerator .

- Diethylcarbamodithioic acid 3-oxocyclohexyl ester (CAS 876752-89-5): Features a cyclohexanone substituent. Molecular formula: C₁₁H₁₉NOS₂. Molecular weight: 245.4 g/mol. Applications in agrochemistry .

Key Differences :

- The diphenylmethyl group confers enhanced lipophilicity, improving blood-brain barrier penetration for neurological applications. Simpler esters like methyl dimethyldithiocarbamate are smaller and more volatile .

Bioactive Derivatives

- 2-Chloroallyl diethyldithiocarbamate (Sulfallate, CAS 95-06-7): A herbicidal compound. Molecular formula: C₈H₁₃ClNS₂. Molecular weight: 222.8 g/mol. Acts via soil sterilization .

- N,N-Disubstituted carbamodithioic acid 2-oxo-2-(diphenylamino) ethyl esters: Exhibit anticholinergic activity (IC₅₀ ~ 0.8–1.2 µM) comparable to atropine sulfate .

Key Differences :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.